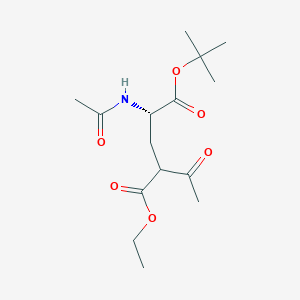
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate is a synthetic compound derived from L-glutamic acid It is characterized by the presence of tert-butyl and ethyl groups, as well as acetyl groups attached to the nitrogen and the fourth carbon of the glutamate backbone
準備方法
The synthesis of 1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate typically involves multiple steps, starting from L-glutamic acid. The process includes the protection of the amino and carboxyl groups, followed by selective acetylation and introduction of tert-butyl and ethyl groups. The reaction conditions often require the use of specific reagents such as tert-butyl chloride, ethyl iodide, and acetic anhydride, under controlled temperatures and pH levels .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a building block for peptide synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
作用機序
The mechanism of action of 1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through the modification of protein structures, alteration of metabolic pathways, and regulation of gene expression .
類似化合物との比較
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate can be compared with other similar compounds such as:
L-Glutamic acid di-tert-butyl ester hydrochloride: This compound shares a similar backbone but lacks the ethyl and acetyl groups, making it less versatile in certain applications.
1-tert-Butyl 5-methyl L-glutamate hydrochloride: This derivative has a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
L-Glutamic acid γ-benzyl ester: This compound has a benzyl group instead of tert-butyl, affecting its solubility and interaction with biological targets.
特性
CAS番号 |
827019-16-9 |
|---|---|
分子式 |
C15H25NO6 |
分子量 |
315.36 g/mol |
IUPAC名 |
5-O-tert-butyl 1-O-ethyl (4S)-4-acetamido-2-acetylpentanedioate |
InChI |
InChI=1S/C15H25NO6/c1-7-21-13(19)11(9(2)17)8-12(16-10(3)18)14(20)22-15(4,5)6/h11-12H,7-8H2,1-6H3,(H,16,18)/t11?,12-/m0/s1 |
InChIキー |
PDYNXBLCBBZNEQ-KIYNQFGBSA-N |
異性体SMILES |
CCOC(=O)C(C[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)C |
正規SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



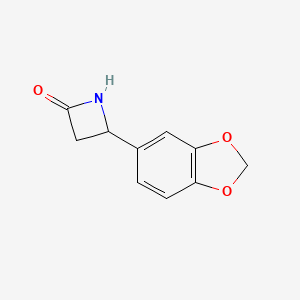
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
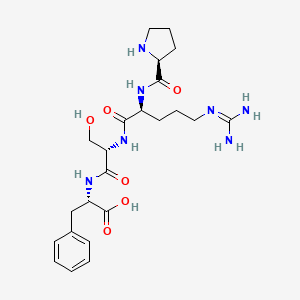
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
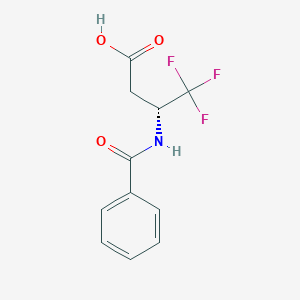
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
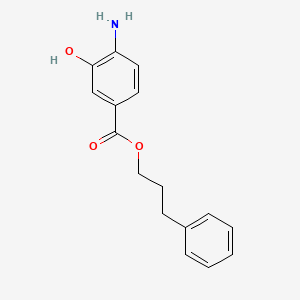
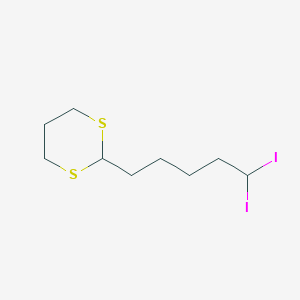
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
